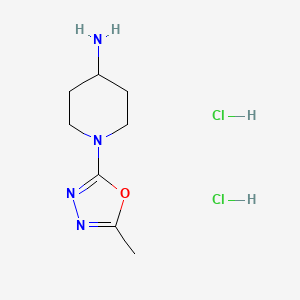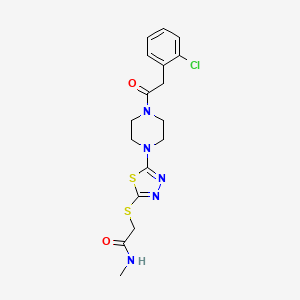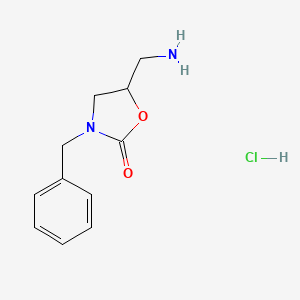
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate, also known as PMBF, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PMBF is a synthetic compound that can be used as a probe to study various biological processes, including protein-protein interactions, enzyme activity, and gene expression. In
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate involves its ability to bind to specific molecules, including proteins and DNA. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate contains a fluorescent group that allows it to emit light when excited by a specific wavelength of light. When Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate binds to a target molecule, the fluorescence of the probe is altered, allowing researchers to monitor the binding of the probe to the target molecule. This change in fluorescence can be used to study the structure and function of proteins, enzymes, and DNA.
Biochemical and Physiological Effects:
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is non-toxic and does not interfere with normal cellular processes, allowing researchers to study biological processes without the risk of altering the results.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate in lab experiments include its high sensitivity, specificity, and versatility. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be used to study a wide range of biological processes, making it a valuable tool for researchers in many different fields. Additionally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is easy to use and does not require complex equipment or procedures.
The limitations of using Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate in lab experiments include its cost and availability. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is a synthetic compound that can be expensive to produce, and it may not be readily available to all researchers. Additionally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate may not be suitable for all types of experiments, and researchers must carefully consider the limitations of the probe before using it in their research.
Future Directions
There are many future directions for the use of Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems, such as the human brain. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate could be used to monitor the binding of proteins in real-time, allowing researchers to better understand the structure and function of these complex systems. Additionally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate could be used to study the activity of enzymes involved in disease processes, such as cancer and Alzheimer's disease. Finally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate could be used to study gene expression in living cells, allowing researchers to better understand the mechanisms of gene regulation and the development of disease.
Conclusion:
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate, or Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate, is a synthetic compound that has many potential applications in scientific research. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be used as a probe to study protein-protein interactions, enzyme activity, and gene expression, allowing researchers to better understand the structure and function of biological systems. While Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate has many advantages, including its high sensitivity and specificity, researchers must carefully consider its limitations before using it in their experiments. Overall, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is a valuable tool for researchers in many different fields, and its potential applications in scientific research are vast and exciting.
Synthesis Methods
The synthesis of Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate involves a multi-step process that begins with the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-methyl-5-(2-hydroxyphenyl)-4,5-dihydro-2H-benzo[b][1,4]oxazine-2-one. This intermediate is then reacted with pivalic anhydride to form ethyl 3-methyl-5-(2-oxo-2,2-diphenylacetyl)benzofuran-2-carboxylate, which is then converted to Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate through a series of reactions involving amidation and esterification.
Scientific Research Applications
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and gene expression. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be used as a fluorescent probe to monitor the binding of proteins to each other or to other molecules, allowing researchers to study the structure and function of proteins in real-time. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can also be used to monitor the activity of enzymes, including proteases and kinases, which are involved in a wide range of biological processes. Finally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be used to study gene expression by monitoring the activity of promoter regions in DNA.
properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-6-21-15(19)14-10(2)12-9-11(7-8-13(12)22-14)18-16(20)17(3,4)5/h7-9H,6H2,1-5H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACBKYKSFAJVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2414279.png)



![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)



![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)
